molecular formula C20H21FN2O4S B2790971 (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide CAS No. 895438-95-6

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide

Cat. No.: B2790971
CAS No.: 895438-95-6
M. Wt: 404.46
InChI Key: ABOHUNWFDLOYJY-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide” is a benzothiazole-derived enaminone characterized by:

  • A benzo[d]thiazol-2(3H)-ylidene core substituted with a 2-ethoxyethyl group at position 3 and dimethoxy groups at positions 5 and 4.
  • A 2-fluorobenzamide moiety linked via an imine bond in the Z-configuration.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c1-4-27-10-9-23-15-11-16(25-2)17(26-3)12-18(15)28-20(23)22-19(24)13-7-5-6-8-14(13)21/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOHUNWFDLOYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is a synthetic compound belonging to the benzo[d]thiazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an antimicrobial, anti-inflammatory, and anticancer agent. The unique structural features of this compound contribute to its biological efficacy and interaction with various molecular targets.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and properties:

PropertyValue
Molecular Formula C₁₈H₁₉N₃O₆S₂
Molecular Weight Approximately 437.5 g/mol
CAS Number 895455-92-2

The structural complexity of this compound includes a benzo[d]thiazole core, an ethoxyethyl substituent, and two methoxy groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Antimicrobial Action : Its structural motifs allow for interaction with microbial cell membranes or essential metabolic pathways.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Biological Activity Studies

Numerous studies have evaluated the biological activity of similar benzo[d]thiazole derivatives, providing insights into the potential effects of this compound.

Antimicrobial Activity

Research indicates that benzo[d]thiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:

  • Study A : A derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Study B : Another derivative showed antifungal activity against Candida albicans, suggesting that modifications in structure can enhance efficacy.

Anticancer Activity

The anticancer potential of related compounds has been documented extensively:

  • Case Study 1 : In vitro studies showed that a benzo[d]thiazole derivative induced apoptosis in breast cancer cell lines by activating caspase pathways.
  • Case Study 2 : A similar compound was reported to inhibit tumor growth in xenograft models, demonstrating significant promise for therapeutic applications.

Comparison with Similar Compounds

Critical Analysis of Evidence Gaps

Biological Data: No direct activity data for the target compound are available in the evidence. Extrapolation is based on structural analogs (e.g., thiadiazoles with insecticidal activity , benzothiazoles in patents ).

Stereochemical Specificity : The Z-configuration of the imine bond is critical for activity but unverified in analogs.

Q & A

Q. How can researchers optimize the synthesis of (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires multi-step protocols with strict control of solvents, temperature, and reaction times. Key steps include:
  • Solvent Selection: Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reactivity for condensation and cyclization steps .
  • Base Catalysis: Triethylamine or similar bases facilitate deprotonation in amide bond formation .
  • Temperature Control: Maintain 60–80°C during cyclization to avoid side reactions .
  • Purification: Use column chromatography with ethyl acetate/hexane gradients (3:1 ratio) and confirm purity via HPLC (>95%) .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer: Combine spectroscopic and spectrometric methods:
  • NMR Spectroscopy: 1H/13C NMR to verify Z-configuration (characteristic imine proton at δ 8.2–8.5 ppm) and substituent positions .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~470–500 Da) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns for absolute configuration .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:
  • Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
  • Antimicrobial Activity: Conduct MIC tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Address discrepancies through:
  • Dose-Response Validation: Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .
  • Target Specificity Profiling: Use proteome-wide affinity chromatography to identify off-target interactions .
  • Meta-Analysis: Compare data across studies with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Q. What mechanistic studies are critical to elucidate the compound’s mode of action in cancer cells?

  • Methodological Answer: Employ a combination of biochemical and cellular approaches:
  • Apoptosis Assays: Measure caspase-3/7 activation via fluorogenic substrates .
  • Cell Cycle Analysis: Use flow cytometry with PI staining to identify G1/S arrest .
  • Molecular Docking: Model interactions with tubulin or DNA topoisomerase II using AutoDock Vina (PDB IDs: 1SA0, 1ZXM) .

Q. How can computational modeling improve the design of derivatives with enhanced efficacy?

  • Methodological Answer: Apply in silico strategies:
  • QSAR Modeling: Train models on bioactivity data (IC50, logP) to predict substituent effects .
  • MD Simulations: Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to optimize binding kinetics .
  • ADMET Prediction: Use SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Tables for Key Data

Table 1: Optimal Reaction Conditions for Synthesis

StepSolventTemperature (°C)Catalyst/BaseYield (%)
CyclizationDMSO70Triethylamine65–72
AmidationAcetonitrile25DMAP80–85

Table 2: Preliminary Biological Activity Profile

Assay TypeTargetResult (IC50/MIC)Reference
Kinase InhibitionEGFR1.2 µM
AntimicrobialS. aureus8 µg/mL
CytotoxicityHeLa5.4 µM

Research Gaps and Future Directions

  • Stereochemical Stability: Investigate Z→E isomerization under physiological conditions via pH-dependent NMR .
  • Metabolic Profiling: Identify major metabolites using LC-MS/MS in hepatocyte models .
  • Synergistic Combinations: Screen with cisplatin or paclitaxel to assess combinatorial effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.